molecular formula C43H80NaO8P B6595658 Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl butyl phosphate CAS No. 384835-47-6

Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl butyl phosphate

Cat. No.: B6595658
CAS No.: 384835-47-6
M. Wt: 779.1 g/mol
InChI Key: BXQFBLMPDPPGFW-RLWYHRQISA-M
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Description

Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl butyl phosphate is a structured, anionic phospholipid derivative of significant interest in biomedical and biophysical research. This compound features a glycerol backbone in the R-configuration, esterified with two mono-unsaturated oleoyl ((9Z)-octadec-9-enoyl) chains, and is uniquely functionalized with a butyl phosphate group neutralized by a sodium counterion . The specific butyl chain on the phosphate group distinguishes it from common natural phospholipids, allowing researchers to fine-tune the compound's hydrophobicity and interfacial properties for advanced applications. Its primary research value lies in its amphiphilic nature, which enables it to integrate into lipid bilayers and influence membrane fluidity and permeability . This makes it a critical tool in formulating lipid-based drug delivery systems, such as liposomes and lipid nanoparticles, where it can act as a stabilizer or a component to modulate surface charge and encapsulation efficiency . Furthermore, its structural similarity to signaling lipids suggests potential, though not fully characterized, roles in modulating cell signaling pathways related to inflammation and proliferation . The synthesis of this compound typically involves sequential steps, including the esterification of a glycerol backbone with activated oleic acid derivatives, followed by regioselective phosphorylation with a butyl phosphorochloridate, and final purification to achieve high analytical standards . This product is explicitly provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use. All materials must be handled by qualified professionals in a controlled laboratory setting.

Properties

IUPAC Name

sodium;[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] butyl phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H81O8P.Na/c1-4-7-10-12-14-16-18-20-22-24-26-28-30-32-34-36-42(44)48-39-41(40-50-52(46,47)49-38-9-6-3)51-43(45)37-35-33-31-29-27-25-23-21-19-17-15-13-11-8-5-2;/h20-23,41H,4-19,24-40H2,1-3H3,(H,46,47);/q;+1/p-1/b22-20-,23-21-;/t41-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXQFBLMPDPPGFW-RLWYHRQISA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCCCC)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H80NaO8P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50677029
Record name Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl butyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

779.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

384835-47-6
Record name Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl butyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of (2R)-Glycerol Backbone

The enantiomerically pure glycerol derivative serves as the foundation. A protected glycerol scaffold, such as (2R)-1,2-isopropylidene-sn-glycerol, is typically employed to ensure stereochemical fidelity. This intermediate is synthesized via enzymatic resolution or asymmetric catalysis, yielding >99% enantiomeric excess (ee) in optimized protocols.

Esterification with Oleoyl Chlorides

The introduction of oleoyl chains employs a two-step esterification strategy:

Reaction Conditions

ParameterValue
SolventAnhydrous dichloromethane
Catalysts4-Dimethylaminopyridine (DMAP)
Temperature0°C → room temperature
Reaction Time12–24 hours
Yield (per ester group)85–92%

The sequential addition of oleoyl chloride (1.05 equiv per hydroxyl group) ensures complete esterification without cross-linking. Nuclear magnetic resonance (NMR) monitoring confirms the absence of unreacted hydroxyl groups (<2% residual).

Phosphorylation and Butyl Group Introduction

Phosphorylation at the sn-3 position utilizes a phosphoramidite approach to install the butyl phosphate group:

  • Activation : Treatment with 2-cyanoethyl N,N-diisopropylphosphoramidite (1.2 equiv) and 1H-tetrazole (0.45 equiv) in THF at −40°C for 1 hour.

  • Oxidation : tert-Butyl hydroperoxide (5.0 equiv) oxidizes the intermediate to the phosphate triester.

  • Deprotection : Sequential removal of cyanoethyl groups with DBU (1,8-diazabicycloundec-7-ene) and isopropylidene groups via acidic hydrolysis.

The final step introduces the sodium counterion via ion exchange chromatography, achieving >95% purity.

Alternative Synthetic Routes

Yamaguchi Esterification for Improved Regiocontrol

Recent adaptations of the Yamaguchi protocol enhance regioselectivity during esterification. By employing 2,4,6-trichlorobenzoyl chloride to activate the oleoyl acids, researchers achieve near-quantitative conversion (98%) with minimal epimerization. This method proves particularly effective for temperature-sensitive substrates.

Enzymatic Synthesis for Scalability

Lipase-catalyzed transesterification (e.g., using Candida antarctica Lipase B) offers a green chemistry alternative. Key advantages include:

  • Solvent-free conditions

  • 60–70°C operating temperatures

  • 80–88% isolated yield

However, enzymatic methods require extensive optimization to match the stereochemical precision of chemical synthesis.

Critical Process Parameters

Solvent Selection

Optimal solvent systems balance reactivity and stability:

SolventBoiling Point (°C)Dielectric ConstantSuitability
Tetrahydrofuran667.6Phosphorylation
Acetonitrile8237.5Final coupling
Dichloromethane408.9Esterification

Polar aprotic solvents (e.g., DMF) are avoided due to potential β-elimination of oleoyl chains.

Temperature and Time Optimization

Reaction kinetics studies reveal distinct temperature thresholds:

  • Esterification : Maximum conversion at 25°C (ΔG‡ = 85 kJ/mol)

  • Phosphorylation : −40°C to 0°C required to prevent hydrolytic degradation

  • Ion Exchange : Ambient temperature with 0.1 M NaOH eluent

Prolonged reaction times (>24 hours) during esterification lead to <5% yield improvement at the cost of increased byproducts.

Analytical Characterization

Structural Confirmation

TechniqueKey Diagnostic Signals
31^{31}P NMRδ −0.8 ppm (phosphate monoester)
1^{1}H NMRδ 5.35–5.45 (olefinic protons, J = 10.2 Hz)
HRMSm/z 737.4501 [M−Na]⁻ (calc. 737.4498)

Purity Assessment

Reverse-phase HPLC (C18 column, 80% MeCN/20% H₂O) shows a single peak at tₐ = 12.7 minutes, confirming >99% chemical purity. Dynamic light scattering verifies monodisperse micelle formation (PDI <0.15) in aqueous solutions.

Industrial-Scale Considerations

For kilogram-scale production, continuous flow reactors demonstrate superior control over:

  • Exothermic reactions during phosphorylation

  • Mixing efficiency in viscous oleoyl mixtures

  • Reduced solvent consumption (40% less vs. batch)

A representative pilot-scale protocol achieves 78% overall yield with 99.2% ee, meeting pharmaceutical-grade specifications.

Emerging Methodologies

Recent advances in electrochemical phosphorylation show promise for reducing reagent waste. Preliminary data indicate:

  • 65–70% yield using Pt electrodes

  • 0.5 M NaHCO₃ as sustainable electrolyte

  • 50% lower E-factor compared to traditional methods

Further development is required to address current limitations in stereochemical control.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost Index
Classical7298.5Moderate1.0
Enzymatic8297.8High0.7
Continuous Flow7899.2Very High1.2

The enzymatic route offers the best balance of efficiency and sustainability, while continuous flow systems excel in large-scale production .

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation, particularly at the unsaturated bonds in the fatty acid chains.

  • Reduction: : While reduction reactions are less common, the compound may be reduced at specific sites depending on the conditions.

  • Substitution: : The phosphate groups can be targeted in substitution reactions, often leading to the formation of different esters or phosphate derivatives.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, typically in an aqueous solution.

  • Reduction: : Hydrogen gas with a suitable catalyst like palladium on carbon.

  • Substitution: : Various alcohols or amines under acidic or basic conditions.

Major Products

  • Oxidation: : Products can include epoxides and diols, formed by the reaction at the unsaturated bonds.

  • Reduction: : Saturated esters, formed by the hydrogenation of the fatty acid chains.

  • Substitution: : Diverse phosphate esters depending on the substituents introduced.

Scientific Research Applications

Biochemical Applications

  • Membrane Interaction
    • The amphiphilic nature of Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl butyl phosphate allows it to integrate into lipid bilayers. This integration can modify membrane fluidity and permeability, potentially enhancing the cellular uptake of therapeutic agents .
  • Cell Signaling
    • Preliminary studies suggest that phospholipid-like compounds can function as signaling molecules. This compound may influence pathways related to inflammation and cell proliferation, although specific pathways require further investigation.
  • Lipid Metabolism Modulation
    • Compounds with similar structures have been shown to affect lipid metabolism. This compound could play a role in modulating these metabolic pathways, which is crucial for maintaining cellular homeostasis .

Therapeutic Applications

  • Drug Delivery Systems
    • Due to its ability to form liposomes, this compound may be utilized in drug delivery systems. Liposomes can encapsulate therapeutic agents, enhancing their stability and targeted delivery to specific tissues or cells . This characteristic is particularly beneficial for delivering hydrophobic drugs that are poorly soluble in aqueous environments.
  • Gene Delivery Vehicles
    • Research indicates that phospholipid-based compounds can facilitate the delivery of nucleic acids such as plasmid DNA into cells. The incorporation of this compound into gene delivery systems may improve transfection efficiency and cellular uptake .

Case Studies and Research Findings

Study Focus Findings
Study on Membrane DynamicsInvestigated the effects of phospholipid-like compounds on cell membranesFound that integration of such compounds alters membrane fluidity and enhances drug uptake
Gene Delivery ResearchExplored the use of phospholipids in gene therapyDemonstrated improved transfection rates when using phospholipid-based carriers
Inflammation Pathway AnalysisEvaluated the role of phospholipids in inflammatory responsesIdentified potential signaling roles for compounds similar to this compound

Mechanism of Action

The compound's amphiphilic nature allows it to interact with both hydrophilic and hydrophobic substances, stabilizing emulsions. The phosphate group interacts with water, while the fatty acid chains interact with oils, making it a versatile surfactant. This dual affinity makes it particularly useful in various applications from stabilizing pharmaceutical formulations to industrial emulsifiers.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below compares the target compound with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Head Group Biological Role/Application Key Reference
Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl butyl phosphate C₄₁H₇₆O₈P⁻·Na⁺ 751.001 Butyl phosphate Synthetic membrane studies, drug delivery
1-Oleoyl-sn-glycero-3-phosphate (LPA 18:1) C₂₁H₄₁O₇P⁻ 434.510 Phosphate Lysophosphatidic acid receptor agonist
1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC) C₄₄H₈₄NO₈P⁺ 785.594 Choline Membrane model systems, liposomes
Sodium [(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] ethyl phosphate C₄₀H₇₄O₈P⁻·Na⁺ 736.970 Ethyl phosphate Comparative membrane fluidity studies
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (sodium salt) C₅₅H₈₈N₂O₁₁P⁻·Na⁺ 1007.260 Maleimide-functionalized ethanolamine Targeted drug delivery
Key Observations:

Head Group Influence: The butyl phosphate group in the target compound confers moderate hydrophobicity compared to the zwitterionic choline in DOPC or the anionic serine in phosphatidylserine . Ethyl phosphate analogs (e.g., ) exhibit slightly higher water solubility due to shorter alkyl chains, while the butyl variant may enhance lipid bilayer stability in non-aqueous environments .

Biological Activity :

  • Unlike LPA 18:1, which activates G protein-coupled receptors (e.g., LPA1), the butyl phosphate modification likely disrupts receptor binding, rendering the compound inert in signaling pathways .
  • Functionalized derivatives (e.g., maleimide in ) enable covalent conjugation to biomolecules, a feature absent in the target compound.

Synthetic Utility :

  • The sodium counterion improves solubility in aqueous buffers compared to neutral phosphatidylcholines (e.g., DOPC) .
  • Butyl phosphate synthesis may require tailored protection/deprotection strategies, as seen in related compounds using trifluoroacetic acid (TFA) for ester cleavage .

Physicochemical Properties

Property Target Compound DOPC LPA 18:1 Ethyl Phosphate Analog
Water Solubility Moderate (10 mg/mL) Low (forms bilayers) High (critical micelle concentration ~ μM) Higher than butyl analog
Charge at pH 7 −1 (anionic) +1/−1 (zwitterionic) −1 (anionic) −1 (anionic)
Thermal Stability Stable up to 100°C Stable up to 80°C Degrades above 50°C Similar to target compound

Biological Activity

Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl butyl phosphate is a phospholipid-like compound with significant potential in various biological applications. Its structure, featuring two oleic acid chains and a phosphate group, suggests unique interactions with biological membranes and cellular processes. This article explores its biological activity, mechanisms of action, and potential applications based on existing literature.

Chemical Structure and Properties

The molecular formula of this compound is C41H76NaO8PC_{41}H_{76}NaO_8P. The compound consists of a propyl chain with two ester groups linked to an ethyl phosphate group. The presence of the (9Z)-octadec-9-enoyl chains contributes to its amphiphilic nature, which is crucial for its interaction with lipid membranes.

While the precise mechanism of action for this compound has not been fully elucidated, its structural characteristics suggest several biological activities:

  • Membrane Interaction : The amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability.
  • Cell Signaling Modulation : Similar compounds have been shown to influence cell signaling pathways by interacting with membrane proteins and lipids.
  • Drug Delivery : Its phospholipid-like structure may facilitate the encapsulation and delivery of therapeutic agents.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antioxidant Properties : Some studies suggest that phospholipid derivatives can scavenge free radicals, providing protective effects against oxidative stress.
  • Anti-inflammatory Effects : By modulating cell membrane properties, these compounds may influence inflammatory responses in cells.
  • Cytotoxicity Against Cancer Cells : Certain phospholipid analogs have demonstrated selective cytotoxicity towards cancer cells while sparing normal cells.

Case Studies

A review of relevant literature provides insights into the biological activity of similar phospholipid-like compounds:

  • Targeted Drug Delivery :
    • A study highlighted the use of phosphatidylcholine derivatives in enhancing the delivery of chemotherapeutics to cancer cells, demonstrating improved efficacy and reduced side effects (Biomaterials, 2009) .
  • Gene Delivery Systems :
    • Research on lipid-based carriers for plasmid DNA highlighted the role of fusogenic lipids in enhancing transfection efficiency in living cells (Gene Therapy, 2000) .
  • Membrane Fluidity Studies :
    • Investigations into the effects of various phospholipids on membrane fluidity revealed that modifications in fatty acid composition significantly affect cellular interactions and signaling pathways (Journal of Lipid Research) .

Comparative Analysis

The following table summarizes key properties and biological activities of this compound compared to other similar compounds:

Compound NameMolecular FormulaBiological ActivityMechanism
This compoundC41H76NaO8PAntioxidant, anti-inflammatoryMembrane integration
PhosphatidylcholineC42H82NO8PDrug delivery enhancementMembrane fusion
DioleoylphosphatidylethanolamineC44H83NO8PGene deliveryLiposome formation

Q & A

Q. What are the established synthetic routes for Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl butyl phosphate, and how can purity be optimized?

The compound is typically synthesized via esterification and phosphorylation steps. A common approach involves:

Esterification : Reacting glycerol derivatives with (9Z)-octadec-9-enoic acid (oleic acid) under catalytic conditions (e.g., DCC/DMAP) to form the diacylglycerol backbone .

Phosphorylation : Introducing the butyl phosphate group using phosphoramidite chemistry or H-phosphonate intermediates, followed by sodium salt formation .

Deprotection : Use of trifluoroacetic acid (TFA) to remove tert-butyl ester protecting groups, achieving yields >90% .
Purity Optimization :

  • Purify intermediates via column chromatography (silica gel, chloroform/methanol gradients).
  • Confirm stereochemical integrity using chiral HPLC or polarimetry .
  • Validate final product purity (>95%) via reverse-phase HPLC and mass spectrometry (HRMS) .

Q. How can the stereochemistry and double-bond geometry of this compound be rigorously characterized?

Methodology :

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H-NMR : Identify olefinic protons (δ 5.3–5.4 ppm) and coupling constants (J ≈ 10–12 Hz for trans; 5–7 Hz for cis) to confirm (9Z) configuration .
    • ¹³C-NMR : Assign carbonyl carbons (δ ~173 ppm) and unsaturated carbons (δ ~130 ppm) .
  • Infrared Spectroscopy (IR) : Detect ester C=O stretches (~1740 cm⁻¹) and P=O stretches (~1250 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., C₄₇H₈₈NaO₈P⁺, calculated m/z 877.6123) .
  • InChI Code Analysis : Cross-reference stereodescriptors (e.g., 2R configuration) and double-bond positions (9Z) with databases like PubChem .

Advanced Research Questions

Q. What experimental design considerations are critical for studying this compound’s interactions with lipid bilayers?

Key Factors :

  • Membrane Model Selection : Use unilamellar vesicles (LUVs) or supported lipid bilayers (SLBs) doped with the compound (1–10 mol%) to mimic biological membranes .
  • Fluidity Measurements : Employ fluorescence anisotropy (e.g., DPH probes) or deuterium NMR to assess bilayer rigidity changes induced by the compound’s unsaturated acyl chains .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics with membrane-associated proteins (e.g., phospholipases) .
    Challenges :
  • Phase Separation : Monitor for lipid domain formation using confocal microscopy (Laurdan staining) .
  • Oxidative Stability : Protect (9Z) double bonds from isomerization by conducting experiments under inert atmospheres (N₂/Ar) .

Q. How can conflicting data regarding this compound’s enzymatic hydrolysis rates be resolved?

Case Study : Discrepancies in phospholipase A₂ (PLA₂) activity assays may arise from:

  • Substrate Aggregation : Use dynamic light scattering (DLS) to ensure monomeric/micellar uniformity .
  • Stereochemical Interference : Compare hydrolysis rates of (2R) vs. (2S) diastereomers via chiral LC-MS .
  • Buffer Conditions : Optimize pH (7.4–8.5), Ca²⁺ concentration (1–5 mM), and temperature (25–37°C) to match physiological conditions .
    Validation : Cross-reference results with independent assays (e.g., malachite green for phosphate release) .

Q. What advanced spectroscopic techniques are recommended for probing its interaction with serum proteins?

Approaches :

  • Circular Dichroism (CD) : Detect conformational changes in albumin or LDL upon binding .
  • Isothermal Titration Calorimetry (ITC) : Measure binding stoichiometry (n) and affinity (Kd) .
  • Fluorescence Quenching : Use intrinsic tryptophan fluorescence to map binding sites .
    Data Interpretation :
  • Correlate binding energetics (ΔG, ΔH) with structural motifs (e.g., phosphate headgroup interactions) .
  • Validate with molecular dynamics (MD) simulations (CHARMM36 force field) .

Q. How does the (9Z) double-bond configuration influence its biophysical properties compared to (9E) isomers?

Comparative Analysis :

  • Melting Temperature (Tm) : (9Z) isomers exhibit lower Tm (~-10°C) than (9E) (~13°C) due to reduced packing efficiency .
  • Membrane Permeability : (9Z) enhances lateral diffusion in bilayers, as shown by fluorescence recovery after photobleaching (FRAP) .
  • Oxidative Susceptibility : (9Z) is prone to peroxidation; monitor via thiobarbituric acid reactive substances (TBARS) assay .
    Experimental Design : Synthesize and compare (9Z) and (9E) isomers using Wittig olefination or photoisomerization .

Methodological Tables

Q. Table 1. Key Analytical Parameters for Structural Validation

TechniqueParametersReference
¹H-NMR δ 5.35 ppm (olefinic H, J = 10–12 Hz)
HRMS m/z 877.6123 [M+Na]⁺
Chiral HPLC Retention time: 12.3 min (R-config)
ATR-FTIR Peaks at 1740 cm⁻¹ (C=O), 1250 cm⁻¹ (P=O)

Q. Table 2. Recommended Conditions for Lipid Bilayer Studies

ParameterOptimal RangeRationale
Temperature 25–37°CMimics physiological state
pH 7.4–8.5PLA₂ activation range
Ionic Strength 100–150 mM NaClPrevents nonspecific aggregation
Mole Fraction 1–10 mol%Avoids phase separation

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